1-Pyridin-2-yl-ethylamine oxalate
Overview
Description
1-Pyridin-2-yl-ethylamine oxalate is a chemical compound with the molecular formula C9H12N2O4 It is a derivative of 1-Pyridin-2-yl-ethylamine, combined with oxalic acid to form the oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridin-2-yl-ethylamine can be synthesized from 2-acetylpyridine through a series of reactions. The process involves the reduction of 2-acetylpyridine to 1-(pyridin-2-yl)ethanol, followed by the conversion to 1-(pyridin-2-yl)ethylamine using reagents such as methylamine and methylmagnesium bromide .
Industrial Production Methods: The industrial production of 1-Pyridin-2-yl-ethylamine oxalate typically involves the reaction of 1-Pyridin-2-yl-ethylamine with oxalic acid in an appropriate solvent. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-yl-ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where the pyridine ring is functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Oxidation: Pyridine oxides.
Reduction: 1-Pyridin-2-yl-ethylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Pyridin-2-yl-ethylamine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-ethylamine oxalate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 1-(2-Pyridyl)ethanol
- 2-(1-Aminoethyl)pyridine
- 1-(2-Pyridinyl)ethaneamine
Comparison: 1-Pyridin-2-yl-ethylamine oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
oxalic acid;1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXOHIUBCQVGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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